
1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one is an organic compound with a unique structure that includes a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the chlorination of a precursor compound followed by the introduction of the difluoromethyl and mercapto groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or alter the difluoromethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethyl groups can enhance binding affinity, while the mercapto group can form covalent bonds with target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds include:
1-Chloro-1-(4-(difluoromethyl)-2-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group, which alters its reactivity and applications.
1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one:
The uniqueness of 1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one lies in its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs.
Biological Activity
1-Chloro-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one is a synthetic organic compound notable for its unique structure, which includes a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activity. Understanding its interactions with biological systems is crucial for evaluating its pharmacological properties.
- Molecular Formula : C10H9ClF2OS
- Molecular Weight : 266.69 g/mol
- CAS Number : 1805706-35-7
The biological activity of this compound is largely attributed to the presence of the mercapto group , which can interact with various biological targets, including enzymes and receptors. The difluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, such as:
- Antimicrobial Activity : Some studies suggest that compounds containing mercapto groups can exhibit antimicrobial properties by disrupting microbial cell walls or interfering with metabolic pathways.
- Enzyme Inhibition : The structural features of this compound may enable it to act as an inhibitor for specific enzymes involved in metabolic processes.
- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, suggesting avenues for anticancer drug development.
Data Table: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
Cytotoxicity | Induced apoptosis in cancer cell lines | |
Pharmacological Studies | Promising candidate for further drug development |
Case Study 1: Antimicrobial Properties
A study focused on the antimicrobial effects of similar mercapto-containing compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.
Case Study 2: Enzyme Interaction
Research investigating enzyme inhibitors revealed that compounds with a similar structure to this compound effectively inhibited enzymes like acetylcholinesterase, which plays a critical role in neurotransmission.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro studies on various cancer cell lines indicated that this compound could induce apoptosis through oxidative stress mechanisms. The results showed a dose-dependent response, highlighting its potential as an anticancer agent.
Future Research Directions
Further investigation into the pharmacokinetics and pharmacodynamics of this compound is essential. Potential studies could include:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
Properties
Molecular Formula |
C10H9ClF2OS |
---|---|
Molecular Weight |
250.69 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2OS/c1-5(14)9(11)7-3-2-6(10(12)13)4-8(7)15/h2-4,9-10,15H,1H3 |
InChI Key |
PQSFTVYQAZRVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)S)Cl |
Origin of Product |
United States |
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